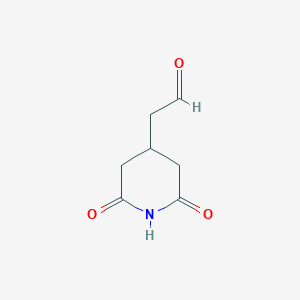

2-(2,6-Dioxopiperidin-4-yl)acetaldehyde

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 407340. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-(2,6-dioxopiperidin-4-yl)acetaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9NO3/c9-2-1-5-3-6(10)8-7(11)4-5/h2,5H,1,3-4H2,(H,8,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SOWWVOYATZCGMM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CC(=O)NC1=O)CC=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20324639 | |

| Record name | (2,6-Dioxopiperidin-4-yl)acetaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20324639 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

155.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2066-88-8 | |

| Record name | NSC407340 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=407340 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | (2,6-Dioxopiperidin-4-yl)acetaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20324639 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Contextual Significance of the 2,6 Dioxopiperidine Scaffold in Chemical Biology

The 2,6-dioxopiperidine core is a prominent privileged scaffold in medicinal chemistry and chemical biology. Its significance stems from its presence in a class of therapeutic agents known as immunomodulatory drugs (IMiDs), which include thalidomide (B1683933), lenalidomide (B1683929), and pomalidomide (B1683931). A pivotal discovery in the field was the identification of the E3 ubiquitin ligase Cereblon (CRBN) as the primary target of these molecules. nih.govnih.gov This interaction is central to their therapeutic effects, which are mediated through the targeted degradation of specific proteins.

The ability of the 2,6-dioxopiperidine scaffold to recruit CRBN has been harnessed in the development of proteolysis-targeting chimeras (PROTACs). nih.govnih.govsigmaaldrich.com PROTACs are heterobifunctional molecules that consist of a ligand for a target protein of interest, a ligand for an E3 ligase, and a linker connecting the two. sigmaaldrich.com By bringing the target protein and the E3 ligase into close proximity, PROTACs induce the ubiquitination and subsequent degradation of the target protein by the proteasome. sigmaaldrich.com The 2,6-dioxopiperidine moiety, particularly derivatives of thalidomide and its analogues, has become one of the most widely utilized E3 ligase ligands in PROTAC design. nih.govresearchgate.net

The following table provides an overview of key 2,6-dioxopiperidine-based compounds and their significance in chemical biology:

| Compound | Key Features | Significance in Chemical Biology |

| Thalidomide | The archetypal 2,6-dioxopiperidine-based drug. | Binds to Cereblon (CRBN), leading to the degradation of neosubstrates. Serves as a foundational scaffold for PROTAC development. |

| Lenalidomide | An analogue of thalidomide with improved potency and a distinct substrate degradation profile. | Used in the treatment of multiple myeloma. Its derivatives are employed in the design of CRBN-recruiting PROTACs. |

| Pomalidomide | A potent thalidomide analogue with a different spectrum of activity. | Also targets CRBN and is used in oncology. Its scaffold is a common choice for the E3 ligase-binding moiety in PROTACs. |

Overview of Research Directions for 2 2,6 Dioxopiperidin 4 Yl Acetaldehyde and Its Derivatives

Strategies for the Synthesis of this compound

Precursor Compounds and Reaction Conditions

A logical and promising approach to the synthesis of this compound involves the partial reduction of the corresponding carboxylic acid, 2-(2,6-dioxopiperidin-4-yl)acetic acid. This precursor is a known compound and its synthesis can serve as the starting point. The subsequent reduction of the carboxylic acid to the aldehyde requires carefully controlled conditions to avoid over-reduction to the corresponding alcohol.

Another potential strategy could involve the introduction of a two-carbon unit at the 4-position of a pre-formed glutarimide (B196013) ring. This could be achieved through various methods, such as a Wittig reaction with a suitable phosphonium (B103445) ylide on a hypothetical 4-formyl-2,6-dioxopiperidine, followed by hydroboration-oxidation of the resulting alkene to yield the primary alcohol, which can then be oxidized to the aldehyde. Alternatively, direct alkylation of a glutarimide enolate at the 4-position with a two-carbon electrophile bearing a protected aldehyde function could be envisioned.

Below is a table summarizing potential precursor compounds and the reaction conditions that could be employed for the synthesis of this compound.

| Precursor Compound | Reagents and Conditions | Plausible Intermediate |

| 2-(2,6-Dioxopiperidin-4-yl)acetic acid | 1. Thionyl chloride (SOCl₂) or Oxalyl chloride ((COCl)₂) 2. H₂, Pd/C, quinoline-sulfur (Rosenmund reduction) | 2-(2,6-Dioxopiperidin-4-yl)acetyl chloride |

| 2-(2,6-Dioxopiperidin-4-yl)acetic acid | 1. Conversion to an N-acyl saccharin (B28170) 2. Sodium bis(2-methoxyethoxy)aluminum hydride (Red-Al®) | N-[2-(2,6-Dioxopiperidin-4-yl)acetyl]saccharin |

| 4-Vinyl-2,6-dioxopiperidine | 1. 9-Borabicyclo[3.3.1]nonane (9-BBN) 2. H₂O₂, NaOH | 2-(2,6-Dioxopiperidin-4-yl)ethanol |

| 2-(2,6-Dioxopiperidin-4-yl)ethanol | Pyridinium chlorochromate (PCC) or Dess-Martin periodinane | - |

Stereochemical Considerations in Synthesis

The synthesis of this compound from achiral precursors will result in a racemic mixture, as the 4-position of the piperidine (B6355638) ring is a stereocenter. If a specific stereoisomer is desired, the synthesis would require either the use of a chiral starting material or the introduction of a chiral auxiliary to direct the stereochemical outcome of a key reaction step. Alternatively, resolution of the racemic mixture, for instance through the formation of diastereomeric derivatives with a chiral resolving agent, could be employed. Asymmetric hydrogenation or hydroboration reactions, utilizing chiral catalysts, could also be explored to achieve an enantioselective synthesis.

Role as a Key Synthetic Intermediate in Complex Molecule Elaboration

The aldehyde functionality of this compound makes it a highly useful building block for the synthesis of more elaborate molecules. The electrophilic nature of the aldehyde carbon allows for a variety of carbon-carbon and carbon-heteroatom bond-forming reactions.

Integration into Glutarimide Derivatives for Biological Evaluation

The glutarimide scaffold is a key pharmacophore in a class of therapeutic agents known as immunomodulatory drugs (IMiDs®) and in the rapidly developing field of targeted protein degradation, particularly in the design of Proteolysis Targeting Chimeras (PROTACs) and molecular glues. inventiv.org These molecules often function by recruiting the E3 ubiquitin ligase Cereblon (CRBN), leading to the ubiquitination and subsequent proteasomal degradation of specific target proteins. plexium.com The 4-position of the glutarimide ring is a common site for the attachment of linkers that connect to a ligand for the target protein. This compound could serve as a crucial intermediate for introducing such linkers.

Utilization in Multistep Organic Synthesis Pathways

Beyond its direct use in attaching linkers, the acetaldehyde moiety can be transformed into a variety of other functional groups, enabling its integration into complex, multistep synthetic pathways. For example, the aldehyde can undergo Wittig-type reactions to form alkenes, which can then be further functionalized. organic-chemistry.orgmasterorganicchemistry.comlibretexts.orgwikipedia.org It can also be a precursor for the synthesis of heterocycles or be used in aldol-type condensations to build larger carbon skeletons.

Derivatization at the Acetaldehyde Functional Group

The aldehyde group is amenable to a wide range of chemical transformations, allowing for the straightforward derivatization of this compound. These derivatization reactions can be used to introduce diverse chemical moieties, for instance, to explore structure-activity relationships in a drug discovery program or to attach reporter tags for biological studies.

The following table outlines several key derivatization reactions of the acetaldehyde functional group and the resulting products.

| Reaction Type | Reagents | Functional Group Formed |

| Reductive Amination | Primary or secondary amine, NaBH₃CN or NaBH(OAc)₃ | Secondary or tertiary amine |

| Condensation | Hydrazine or substituted hydrazines | Hydrazone |

| Condensation | Hydroxylamine | Oxime |

| Wittig Reaction | Phosphonium ylide (Ph₃P=CHR) | Alkene |

| Aldol Condensation | Ketone or another aldehyde with an α-hydrogen, base or acid catalyst | β-Hydroxy aldehyde or ketone |

These derivatization strategies highlight the versatility of this compound as a synthetic intermediate for the creation of a diverse library of glutarimide-containing compounds for various applications in chemical biology and drug discovery.

Investigation of Biological Relevance and Pharmacological Implications of 2 2,6 Dioxopiperidin 4 Yl Acetaldehyde Analogues

Evaluation as a Potential Drug Target Candidate

While direct evaluation of 2-(2,6-Dioxopiperidin-4-yl)acetaldehyde as a drug target candidate is not extensively documented in publicly available research, the broader class of compounds containing the 2,6-dioxopiperidine ring has been a fertile ground for drug discovery. The therapeutic success of analogues like thalidomide (B1683933), lenalidomide (B1683929), and pomalidomide (B1683931) has established the 2,6-dioxopiperidine core as a critical pharmacophore for targeting specific cellular pathways involved in cancer and immune disorders. Research has primarily focused on modifying this core structure to enhance therapeutic efficacy and reduce toxicity, leading to the identification of key molecular targets and mechanisms of action.

Role of the 2,6-Dioxopiperidine Core in Immunomodulatory and Antineoplastic Agents

The 2,6-dioxopiperidine core is central to the function of a class of drugs known as immunomodulatory drugs (IMiDs). These agents exhibit a wide range of biological activities, including the ability to modulate the immune system and inhibit the growth of cancer cells. iiarjournals.org Their therapeutic effects are attributed to their ability to interact with specific cellular targets, leading to a cascade of downstream events that ultimately impact inflammation, angiogenesis, and cell proliferation.

Anti-angiogenic Properties of Related Dioxopiperidine Analogs

Analogues of 2,6-dioxopiperidine, including thalidomide and its derivatives, have demonstrated significant anti-angiogenic properties, which contribute to their anticancer effects. iiarjournals.orgnih.gov Angiogenesis, the formation of new blood vessels, is a crucial process for tumor growth and metastasis. These compounds have been shown to inhibit various steps in the angiogenic cascade. aacrjournals.org For instance, lenalidomide has been found to be more potent than thalidomide in inhibiting tube formation by endothelial cells. aacrjournals.org The anti-angiogenic mechanism of thalidomide is thought to involve the induction of ceramide, which leads to the depletion of vascular endothelial growth factor (VEGF) receptors. nih.gov

Table 2: Comparison of Anti-Angiogenic Activities of Thalidomide and Lenalidomide

| Angiogenic Process | More Potent Compound | Reference |

|---|---|---|

| Tube Formation | Lenalidomide | aacrjournals.org |

| Cell Migration | Thalidomide | aacrjournals.org |

| Rat Aorta Assay | Lenalidomide | aacrjournals.org |

| Human Umbilical Explant Assay | Thalidomide | aacrjournals.org |

Inhibition of Inflammatory Mediators (e.g., TNF-α)

A well-established pharmacological effect of 2,6-dioxopiperidine analogues is the inhibition of the production of pro-inflammatory cytokines, most notably tumor necrosis factor-alpha (TNF-α). iiarjournals.orgsciepub.com High levels of TNF-α are associated with various inflammatory diseases and can also promote tumor growth. nih.govnih.gov The inhibitory effect of these compounds on TNF-α production is mediated, at least in part, through their interaction with CRBN. sciepub.com By reducing the levels of this key inflammatory mediator, 2,6-dioxopiperidine analogues can exert both anti-inflammatory and antitumor effects.

Antiviral Activity Associated with Glutarimide (B196013) Derivatives Utilizing this Intermediate

A series of novel glutarimide compounds have been synthesized using this compound as a common starting material. nih.govresearchgate.net These synthetic derivatives have been evaluated for their antiviral efficacy against a panel of viruses, including coxsackievirus B3 (Cox B3), influenza A virus, and herpes simplex virus 2 (HSV-2). nih.gov

The research findings indicate that specific structural features of these glutarimide analogues are crucial for their antiviral activity. Notably, the presence of a conjugated system at the β-substituted moiety of the glutarimide ring appears to enhance antiviral potency. nih.gov Several of the synthesized compounds demonstrated significant inhibitory effects against the tested viruses.

The table below summarizes the antiviral activities of selected glutarimide derivatives synthesized from this compound. The half-maximal inhibitory concentration (IC50) represents the concentration of the compound required to inhibit the cytopathic effect of the virus by 50%, while the 50% cytotoxic concentration (CC50) is the concentration that causes a 50% reduction in cell viability. A higher selectivity index (SI), calculated as the ratio of CC50 to IC50, indicates a more favorable safety profile for the compound.

| Compound | Target Virus | IC50 (µg/mL) | CC50 (µg/mL) | Selectivity Index (SI) |

|---|---|---|---|---|

| 5 | Coxsackievirus B3 | 14.07 | >500 | >35.5 |

| 6f | Coxsackievirus B3 | 1.62 | 123.68 | 76.3 |

| 6f | Influenza A | 2.68 | >500 | >186.6 |

| 7a | Herpes Simplex Virus 2 | 2.53 | 32.08 | 12.7 |

| 7e | Coxsackievirus B3 | 2.25 | 32.08 | 14.3 |

| 9 | Coxsackievirus B3 | 4.32 | 546.22 | 126.4 |

| 10 | Influenza A | 17.25 | >200 | >11.6 |

Among the tested compounds, derivative 6f exhibited potent activity against both coxsackievirus B3 and influenza A virus. nih.gov Compound 9 also showed strong inhibition of coxsackievirus B3. nih.gov For herpes simplex virus 2, compound 7a was identified as the most active. nih.gov It is important to note, however, that the antiviral activity of most of these synthetic glutarimides was comparatively weaker than that of the natural glutarimide compounds that were tested in the same study. nih.gov

Considerations for Reduced Adverse Side Effects

A critical aspect of drug development is the consideration of potential adverse side effects. In the context of glutarimide derivatives synthesized from this compound, initial studies have indicated that some of these compounds exhibit high toxicity to host cells. researchgate.net For instance, many of the dehydration products derived from the initial aldol (B89426) condensation in the synthesis process showed significant cytotoxicity. researchgate.net

One key consideration for reducing adverse effects is the chemical stability of the glutarimide ring. Some glutarimide-containing drugs are known to be susceptible to hydrolysis. nih.gov The replacement of the phthalimide (B116566) moiety in certain immunomodulatory drugs with an aromatic group has been shown to enhance chemical stability and reduce hydrolysis. nih.gov This suggests that structural modifications to the glutarimide core could be a viable strategy to improve the safety profile of these antiviral analogues.

Furthermore, the toxicity of the synthesized antiviral glutarimide derivatives appears to be structure-dependent. For example, while compound 7a showed good antiviral activity, it also demonstrated high toxicity to Vero cells, with a CC50 of 32.08 µg/mL. researchgate.net In contrast, some analogues, while potentially less potent, exhibited lower toxicity. researchgate.net This highlights a trade-off between antiviral efficacy and cytotoxicity that needs to be carefully balanced through medicinal chemistry efforts.

Future research could focus on synthesizing analogues with modifications designed to decrease cytotoxicity while retaining or even improving antiviral potency. This could involve strategies such as the introduction of specific substituents that reduce off-target interactions or improve the metabolic profile of the compounds. A thorough understanding of the structure-toxicity relationship is imperative for the development of safer glutarimide-based antiviral agents.

Molecular Interaction and Mechanistic Studies

Molecular Docking Simulations with Target Proteins

Molecular docking simulations are computational methods used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. For analogs of 2-(2,6-Dioxopiperidin-4-yl)acetaldehyde, such as thalidomide (B1683933), lenalidomide (B1683929), and pomalidomide (B1683931), the primary target protein identified is Cereblon (CRBN). nih.gov Docking studies of these immunomodulatory drugs (IMiDs) into the crystal structure of human CRBN have been instrumental in elucidating their mechanism of action. nih.govscielo.org.za

It is hypothesized that this compound would also bind within the thalidomide-binding domain of CRBN. This binding pocket is often described as an aromatic cage, lined with key tryptophan residues. rscf.ru The glutarimide (B196013) ring of the compound is crucial for this interaction. researchgate.netbohrium.com Simulations with thalidomide analogs consistently show the glutarimide ring fitting into this pocket, stabilized by specific interactions. researchgate.net The acetaldehyde (B116499) moiety at the 4-position of the piperidine (B6355638) ring would be expected to be solvent-exposed, potentially influencing interactions with neo-substrates recruited to the E3 ligase complex. researchgate.net

| Compound Class | Key Interacting Residues in CRBN | Interaction Type |

|---|---|---|

| Thalidomide Analogs | Trp380, His378, Trp386 | Hydrogen Bonding, π-π stacking |

| Lenalidomide | Trp380, His378, Asn351 | Hydrogen Bonding |

| Pomalidomide | Trp380, His378, Tyr384 | Hydrogen Bonding, π-π stacking |

Computational Investigations of Compound-Protein Binding Affinity

The binding affinity of a compound to its target protein is a critical determinant of its biological activity. For thalidomide and its analogs, binding affinities for CRBN have been experimentally determined and computationally estimated. Lenalidomide and pomalidomide, for instance, exhibit a higher binding affinity for CRBN than the parent compound, thalidomide. rsc.org This increased affinity is correlated with their enhanced biological potency. rsc.org

Computational models predict that the affinity of this compound for CRBN would be significantly influenced by the interactions of its glutarimide ring. The unsubstituted glutarimide NH group is considered essential for CRBN binding. rscf.ru The affinity can be quantitatively expressed by the dissociation constant (Kd), where a lower Kd value indicates a higher binding affinity. For example, the Kd for the interaction of lenalidomide with the CRBN-DDB1 complex has been reported to be in the micromolar range. researchgate.net It is plausible that the acetaldehyde group of the subject compound could modulate this affinity, though without direct experimental data, the extent of this influence remains speculative.

| Compound | Binding Affinity (Kd) to CRBN TBD (μM) |

|---|---|

| Thalidomide | 43.4 ± 2.6 |

| Lenalidomide | 6.7 ± 0.9 |

| Pomalidomide | 14.7 ± 1.9 |

Hydrogen Bonding Networks in Ligand-Protein Complexes

Hydrogen bonds are pivotal for the stability of ligand-protein complexes. In the case of thalidomide analogs binding to CRBN, a conserved set of hydrogen bonds is formed by the glutarimide ring. researchgate.net Specifically, the imide hydrogen of the glutarimide acts as a hydrogen bond donor to the side chain of Trp380, while one of the carbonyl oxygens accepts a hydrogen bond from the side chain of His378. researchgate.net

| Compound | CRBN Residue | Ligand Atom/Group | Interaction |

|---|---|---|---|

| Lenalidomide | Trp380 | Glutarimide NH | Hydrogen Bond Donor |

| Lenalidomide | His378 | Glutarimide C=O | Hydrogen Bond Acceptor |

| Lenalidomide | Asn351 | Phthalimide (B116566) C=O | Hydrogen Bond Acceptor |

Influence of Structural Conformation on Biological Activity

The three-dimensional structure of a molecule is intrinsically linked to its biological function. For the immunomodulatory drugs, the conformation of the glutarimide ring and its orientation relative to the rest of the molecule are critical for effective binding to CRBN. nih.gov The glutarimide moiety is responsible for engaging CRBN, while the other parts of the molecule, in the case of IMiDs the phthalimide ring, are involved in recruiting neosubstrates like Ikaros and Aiolos. bohrium.comacs.org

In this compound, the acetaldehyde group at the 4-position of the piperidine ring introduces a degree of conformational flexibility. The orientation of this side chain could influence how the molecule presents itself to potential neosubstrates after binding to CRBN. Structure-activity relationship (SAR) studies on various glutarimide derivatives have shown that modifications at this position can significantly alter the substrate degradation profile. researchgate.net Therefore, the specific conformation adopted by the acetaldehyde side chain upon binding to CRBN would likely play a crucial role in determining the downstream biological effects of the compound.

Structure Activity Relationship Sar Analysis of 2 2,6 Dioxopiperidin 4 Yl Acetaldehyde Derivatives

Impact of Substitutions on the Piperidine (B6355638) Ring System

The 2,6-dioxopiperidine (or glutarimide) ring is a crucial pharmacophore for the biological activity of many compounds in this class, particularly for their binding to Cereblon. The integrity of the glutarimide (B196013) ring, including the presence of both carbonyl groups and the ring amide, is considered important for this interaction.

In the context of Cereblon binding, the glutarimide moiety of IMiDs fits into a specific binding pocket. Modifications to this ring can disrupt this interaction. For example, bulky modifications at the C4 position of the glutarimide ring have been shown to result in a loss of CRBN binding due to steric hindrance. Therefore, any substitutions on the piperidine ring of 2-(2,6-dioxopiperidin-4-yl)acetaldehyde would need to be carefully considered to maintain the necessary interactions for its biological activity.

Contribution of the Acetaldehyde (B116499) Moiety to Biological Profiles

The acetaldehyde moiety at the 4-position of the piperidine ring represents a key structural feature of this compound. The aldehyde group is a reactive functional group that can potentially participate in various biological interactions. Aldehydes can form covalent bonds with nucleophilic residues in proteins, such as lysine (B10760008) or cysteine, which could lead to a distinct mechanism of action or target engagement profile compared to other glutarimide derivatives.

The specific contribution of the acetaldehyde group to the biological profile of this compound is not well-documented in available research. However, it can be hypothesized that this group could influence several aspects of the molecule's behavior:

Target Binding: The acetaldehyde group could interact with specific residues in a target protein's binding site, potentially increasing affinity or conferring selectivity.

Metabolism: Aldehydes are susceptible to oxidation to carboxylic acids or reduction to alcohols by metabolic enzymes. The metabolic fate of the acetaldehyde moiety would influence the pharmacokinetic profile and the nature of the active metabolites.

Cellular Permeability: The polarity and reactivity of the aldehyde group could affect the molecule's ability to cross cell membranes.

Without specific experimental data, the precise role of the acetaldehyde moiety remains speculative. Further investigation is required to elucidate its contribution to the biological activity of this compound and its derivatives.

SAR Methodologies for Optimizing Derivative Potency and Selectivity

The optimization of lead compounds like this compound to enhance potency and selectivity involves a variety of Structure-Activity Relationship (SAR) methodologies. These approaches aim to systematically modify the chemical structure and assess the impact of these changes on biological activity.

Traditional SAR approaches involve the synthesis of a series of analogs with systematic variations in their structure. For this compound, this could involve:

Modification of the piperidine ring: Introducing substituents at different positions, altering stereochemistry, or replacing the piperidine with other heterocyclic systems.

Modification of the acetaldehyde moiety: Converting the aldehyde to other functional groups (e.g., alcohol, carboxylic acid, amine), extending the carbon chain, or introducing cyclic structures.

The biological activity of these analogs would then be evaluated in relevant assays to establish clear SAR trends.

Computational and modern SAR methodologies can significantly accelerate the optimization process. These include:

Quantitative Structure-Activity Relationship (QSAR): This method uses statistical models to correlate the chemical properties of a series of compounds with their biological activity. QSAR models can be used to predict the activity of novel, unsynthesized derivatives.

Molecular Docking: This computational technique predicts the preferred orientation of a molecule when bound to a target protein. Docking studies can help to visualize the key interactions between the ligand and the protein, guiding the design of new derivatives with improved binding affinity.

Pharmacophore Modeling: This approach identifies the essential three-dimensional arrangement of functional groups (pharmacophore) required for biological activity. This model can then be used to screen virtual libraries of compounds to identify new potential leads.

By combining these traditional and computational SAR methodologies, researchers can more efficiently explore the chemical space around this compound to identify derivatives with optimized potency, selectivity, and pharmacokinetic properties. The application of these techniques would be essential to fully understand the therapeutic potential of this chemical scaffold.

Analytical Methodologies for Research and Characterization

Advanced Chromatographic Techniques for Separation and Purity Determination

Advanced chromatographic techniques are indispensable for the separation, purification, and purity assessment of synthetic compounds like 2-(2,6-Dioxopiperidin-4-yl)acetaldehyde. These methods are crucial for isolating the target molecule from reaction mixtures, which may contain starting materials, byproducts, and other impurities. The determination of purity is a critical step in chemical synthesis, ensuring that the characterized compound is free from contaminants that could interfere with subsequent analytical measurements or applications.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a premier technique for the analysis and purification of this compound due to its high resolution, sensitivity, and applicability to non-volatile and thermally sensitive molecules. The method separates components of a mixture based on their differential partitioning between a stationary phase (packed in a column) and a liquid mobile phase. rjptonline.org

For a polar compound containing both an aldehyde and a dioxopiperidine moiety, Reverse-Phase HPLC (RP-HPLC) is typically the method of choice. nih.govnih.gov In this mode, a nonpolar stationary phase (commonly octadecylsilane, C18) is used with a polar mobile phase, usually a mixture of water and an organic solvent like acetonitrile (B52724) or methanol.

Due to the reactive nature of the aldehyde group, derivatization is often employed to enhance stability and detectability. nih.govepa.gov A common derivatizing agent for aldehydes is 2,4-dinitrophenylhydrazine (B122626) (DNPH), which reacts with the carbonyl group to form a stable 2,4-dinitrophenylhydrazone derivative. vtt.firesearchgate.net This derivative possesses a strong chromophore, making it readily detectable by a UV-Visible detector at a wavelength around 360 nm. epa.gov This approach improves the sensitivity and selectivity of the analysis, allowing for accurate quantification even at low concentrations. researchgate.net The separation of the resulting hydrazone from excess reagent and other sample components is achieved through gradient elution, where the composition of the mobile phase is varied over time to optimize the separation. nih.gov

Table 1: Illustrative HPLC Parameters for Analysis of an Aldehyde Derivative

| Parameter | Condition |

| Column | C18 (e.g., 250 x 4.6 mm, 5 µm) |

| Mobile Phase | A: WaterB: Acetonitrile |

| Gradient | Time (min) |

| 0 | |

| 20 | |

| 25 | |

| 30 | |

| Flow Rate | 1.0 mL/min |

| Detector | UV-Visible (Diode Array Detector) |

| Detection Wavelength | 360 nm (for DNPH derivative) |

| Injection Volume | 20 µL |

| Column Temperature | 25 °C |

Spectroscopic Characterization in Synthetic Route Monitoring and Structural Elucidation

Spectroscopic methods are fundamental to the characterization of this compound, providing detailed information about its molecular structure, functional groups, and electronic properties. These techniques are applied throughout the synthetic process to monitor reaction progress and to confirm the identity and structure of the final product.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for the unambiguous structural elucidation of organic molecules. Both ¹H NMR and ¹³C NMR experiments provide detailed information about the carbon-hydrogen framework of this compound.

In the ¹H NMR spectrum, the aldehyde proton (-CHO) is expected to appear as a distinct signal in the downfield region, typically between δ 9-10 ppm. The N-H proton of the imide in the dioxopiperidine ring would likely appear as a broad singlet. The protons on the piperidine (B6355638) ring and the methylene (B1212753) group of the acetaldehyde (B116499) side chain would resonate in the aliphatic region (δ 1.5-4.0 ppm), with their specific chemical shifts and coupling patterns providing information about their connectivity and stereochemistry.

In the ¹³C NMR spectrum, the carbonyl carbons are the most deshielded, with the aldehyde carbonyl appearing around δ 200 ppm and the two imide carbonyls resonating between δ 170-175 ppm. rsc.org The carbons within the piperidine ring and the side chain would be found in the upfield region of the spectrum. Two-dimensional NMR techniques, such as COSY and HMBC, can be used to establish definitive assignments of all proton and carbon signals. nih.gov

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound

| Atom Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Aldehyde (CHO) | ~9.7 (triplet) | ~202 |

| Imide (NH) | ~8.0 (broad singlet) | - |

| Imide (C=O) | - | ~173 |

| Imide (C=O) | - | ~171 |

| Piperidine C4-H | ~2.5 (multiplet) | ~35 |

| Acetaldehyde CH₂ | ~2.3 (doublet) | ~50 |

| Piperidine C3-H, C5-H | ~2.0-2.8 (multiplets) | ~31 |

Mass Spectrometry (MS) Applications in Compound Identification and Metabolite Profiling

Mass Spectrometry (MS) is a vital analytical technique used to determine the molecular weight and elemental composition of a compound. For a molecule like this compound, soft ionization techniques such as Electrospray Ionization (ESI) are typically employed to generate intact molecular ions with minimal fragmentation. The analysis would reveal a protonated molecular ion [M+H]⁺, confirming the molecular mass of the compound.

High-resolution mass spectrometry (HRMS) can provide the exact mass of the molecular ion, which allows for the determination of the elemental formula with high confidence. rsc.org Furthermore, tandem mass spectrometry (MS/MS) can be used to induce fragmentation of the parent ion. The resulting fragmentation pattern provides valuable structural information. Expected fragmentation pathways for this compound could include the loss of the acetaldehyde side chain, cleavage of the dioxopiperidine ring, or loss of water. This data is crucial for confirming the proposed structure and for identifying related substances or potential metabolites in complex mixtures. scispace.comsciencepublishinggroup.com

Table 3: Predicted Mass Spectrometry Data for this compound (C₇H₁₀NO₃)

| Ion | Calculated m/z | Analysis Type | Information Provided |

| [M+H]⁺ | 170.0604 | HRMS (ESI⁺) | Exact mass, confirms elemental formula |

| [M+Na]⁺ | 192.0424 | HRMS (ESI⁺) | Adduct ion, confirms molecular weight |

| Fragment | Varies | MS/MS | Structural information from fragmentation pattern |

Fourier-Transform Infrared (FTIR) Spectroscopy

Fourier-Transform Infrared (FTIR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The FTIR spectrum of this compound would exhibit characteristic absorption bands corresponding to its key structural features.

The presence of the imide group in the dioxopiperidine ring would be confirmed by a moderate N-H stretching band around 3200 cm⁻¹. researchgate.net A key feature would be the strong absorption bands from the carbonyl (C=O) groups. The cyclic imide typically shows two distinct C=O stretching bands, an asymmetric stretch around 1770-1750 cm⁻¹ and a symmetric stretch around 1710-1680 cm⁻¹. The aldehyde C=O stretch is expected to appear around 1730-1715 cm⁻¹. Additionally, the characteristic C-H stretch of the aldehyde group would be visible as two weak bands around 2850 cm⁻¹ and 2750 cm⁻¹. researchgate.net

Table 4: Characteristic FTIR Absorption Bands for this compound

| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) |

| Imide N-H | Stretch | ~3200 |

| Aliphatic C-H | Stretch | 2850-3000 |

| Aldehyde C-H | Stretch | ~2850 and ~2750 |

| Imide C=O | Asymmetric Stretch | ~1760 |

| Aldehyde C=O | Stretch | ~1725 |

| Imide C=O | Symmetric Stretch | ~1700 |

| C-N | Stretch | 1100-1300 |

UV-Visible Spectroscopy for Electronic Transitions

UV-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The chromophores in this compound are the three carbonyl groups. These groups can undergo n→π* (n to pi-star) electronic transitions upon absorption of UV radiation.

The n→π* transition of the aldehyde carbonyl typically results in a weak absorption band in the range of 270-300 nm. science-softcon.de The imide carbonyls also exhibit n→π* transitions, which would likely overlap in a similar region of the UV spectrum. While UV-Vis spectroscopy is not a primary tool for detailed structural elucidation of this compound due to the broad and often overlapping nature of the absorption bands, it is highly effective for quantitative analysis. When coupled with HPLC, a UV-Vis detector can be used to quantify the concentration of the compound in a solution by measuring its absorbance at a specific wavelength (λmax), according to the Beer-Lambert law. epa.govvtt.fi

Table 5: Expected Electronic Transitions for this compound

| Chromophore | Electronic Transition | Expected λmax (nm) |

| Aldehyde C=O | n→π | ~290 |

| Imide C=O | n→π | ~220-240 |

In Vitro and Preclinical Research Applications

Cell-Based Assays for Antiproliferative Activity in Cancer Cell Lines

The antiproliferative activity of a compound, its ability to inhibit the growth of cancer cells, is a fundamental aspect of preclinical cancer research. Investigations into the effects of 2-(2,6-Dioxopiperidin-4-yl)acetaldehyde would involve treating various cancer cell lines with the compound. These cell lines would typically represent different types of cancer, allowing for an assessment of the compound's spectrum of activity. The primary goal of these assays is to determine if and to what extent this compound can halt the proliferation of cancer cells.

Assessment of Half-Maximal Inhibitory Concentrations (IC50)

A critical quantitative measure of a compound's potency is its half-maximal inhibitory concentration, or IC50 value. This value represents the concentration of a drug that is required to inhibit a biological process, in this case, cell proliferation, by 50%. To determine the IC50 of this compound, cancer cell lines would be exposed to a range of concentrations of the compound. After a specified incubation period, the number of viable cells is measured using assays such as the MTT or SRB assay. The resulting data would be used to generate a dose-response curve, from which the IC50 value can be calculated. A lower IC50 value indicates greater potency.

While specific data for this compound is not available in the provided search results, a hypothetical data table for its antiproliferative activity against a panel of cancer cell lines would be structured as follows:

| Cell Line | Cancer Type | IC50 (µM) |

| MCF-7 | Breast Cancer | Data not available |

| A549 | Lung Cancer | Data not available |

| HCT116 | Colon Cancer | Data not available |

| HeLa | Cervical Cancer | Data not available |

Analysis of Cell Cycle Arrest and Apoptosis Induction

Beyond simply inhibiting proliferation, it is crucial to understand the mechanism by which a compound achieves this effect. Two common mechanisms are the induction of cell cycle arrest and the triggering of apoptosis (programmed cell death).

To investigate if this compound induces cell cycle arrest, cancer cells would be treated with the compound and then analyzed by flow cytometry after being stained with a fluorescent DNA-binding dye. This technique allows for the quantification of cells in different phases of the cell cycle (G0/G1, S, and G2/M). An accumulation of cells in a particular phase would suggest that the compound is interfering with the cell cycle at that checkpoint.

To determine if this compound induces apoptosis, several methods could be employed. One common method is Annexin V/propidium iodide staining followed by flow cytometry, which can distinguish between viable, early apoptotic, late apoptotic, and necrotic cells. Another approach is to measure the activity of caspases, which are key enzymes in the apoptotic pathway. Western blotting could also be used to detect changes in the levels of pro-apoptotic and anti-apoptotic proteins.

Immunomodulatory Activity Testing in Cellular Models

Compounds with a 2,6-dioxopiperidine structure are known to sometimes possess immunomodulatory properties. To assess the immunomodulatory activity of this compound, in vitro assays using immune cells would be conducted. For instance, the compound's effect on the proliferation of T-cells and the production of cytokines (e.g., TNF-α, IL-6, IL-10) by peripheral blood mononuclear cells (PBMCs) could be measured. These experiments would help to elucidate whether the compound stimulates or suppresses immune responses, which could have implications for its use in treating cancers or autoimmune diseases.

Evaluation of Antiviral Efficacy in Cellular Systems

The potential antiviral activity of this compound would be evaluated in cellular systems. This involves infecting appropriate host cell lines with a specific virus and then treating the cells with the compound. The efficacy of the compound would be determined by measuring the reduction in viral replication. This can be quantified through various methods, such as plaque reduction assays, quantitative PCR to measure viral genetic material, or immunoassays to detect viral proteins. The selectivity index (SI), which is the ratio of the cytotoxic concentration to the effective antiviral concentration, would also be calculated to assess the compound's therapeutic window.

Future Research Directions and Translational Perspectives

Development of Novel Derivatives with Enhanced Therapeutic Efficacy

A primary avenue for future research lies in the synthesis and evaluation of novel derivatives of 2-(2,6-Dioxopiperidin-4-yl)acetaldehyde. The aldehyde functional group is highly reactive and can serve as a chemical handle for a variety of modifications.

Key Research Objectives:

Modification of the Acetaldehyde (B116499) Group: The aldehyde can be transformed into a range of other functional groups, such as amines, alcohols, carboxylic acids, and various heterocyclic systems. These modifications would alter the compound's physicochemical properties, including polarity, hydrogen bonding capacity, and steric bulk, which could in turn modulate its biological activity and pharmacokinetic profile.

Structure-Activity Relationship (SAR) Studies: A systematic synthesis of a library of derivatives, with modifications at the 4-position, would be essential to establish a clear structure-activity relationship. This would involve correlating specific structural changes with observed therapeutic effects, such as anti-inflammatory or anti-proliferative activity.

Introduction of Chiral Centers: Modifications of the acetaldehyde side chain could introduce new chiral centers. The synthesis and biological evaluation of individual enantiomers would be crucial, as stereochemistry often plays a significant role in the therapeutic efficacy and safety of glutarimide-based drugs.

Potential Therapeutic Applications of Novel Derivatives:

| Derivative Class | Potential Therapeutic Target | Rationale |

| Aminated Derivatives | Kinases, G-protein coupled receptors | Introduction of a basic nitrogen center can facilitate interactions with key residues in the binding sites of various enzymes and receptors. |

| Carboxylic Acid Derivatives | Metalloproteinases, integrins | The carboxylate group can act as a zinc-binding group or mimic the acidic residues of natural ligands. |

| Heterocyclic Derivatives | Various enzyme classes, ion channels | The incorporation of heterocyclic rings can enhance binding affinity and specificity through additional interactions with the target protein. |

Exploration of Additional Biological Targets

While 3-substituted glutarimides are well-known for their interaction with Cereblon, the biological targets of 4-substituted derivatives like this compound remain largely unexplored. A critical area of future research will be to identify and validate the molecular targets of this compound and its derivatives.

Screening Strategies:

Phenotypic Screening: Initial studies could involve screening the compound and its derivatives in various cell-based assays to identify interesting phenotypic effects, such as inhibition of cancer cell proliferation, modulation of inflammatory responses, or neuroprotective effects.

Target Identification Techniques: Once a desirable phenotype is observed, advanced proteomics and chemical biology techniques can be employed for target deconvolution. These methods include:

Affinity Chromatography: Immobilizing a derivative of the compound on a solid support to capture its binding partners from cell lysates.

Activity-Based Protein Profiling (ABPP): Using reactive probes to covalently label the active site of target enzymes.

Thermal Proteome Profiling (TPP): Assessing changes in protein thermal stability upon compound binding.

The identification of novel biological targets for 4-substituted glutarimides could open up new therapeutic avenues distinct from the established mechanisms of 3-substituted analogs.

Advanced Computational Modeling for Predictive Design

In the absence of extensive empirical data, advanced computational modeling can provide valuable insights to guide the future development of this compound derivatives. nih.govresearchgate.net

Computational Approaches:

Quantitative Structure-Activity Relationship (QSAR): Once an initial set of derivatives with corresponding biological activity data is generated, QSAR models can be developed to correlate molecular descriptors (e.g., electronic, steric, and hydrophobic properties) with therapeutic efficacy. nih.govresearchgate.net These models can then be used to predict the activity of virtual compounds before their synthesis, thereby prioritizing the most promising candidates. nih.govresearchgate.net

Molecular Docking: If a biological target is identified, molecular docking simulations can be used to predict the binding mode and affinity of this compound and its derivatives to the target's active site. This can provide a rational basis for designing modifications that enhance binding interactions.

Molecular Dynamics (MD) Simulations: MD simulations can be employed to study the dynamic behavior of the compound-target complex over time, providing a more accurate assessment of binding stability and the role of conformational changes in the binding process.

These computational tools can significantly accelerate the drug discovery process by reducing the number of compounds that need to be synthesized and tested experimentally, thus saving time and resources.

Integration into Targeted Protein Degradation Strategies (e.g., PROTACs)

A particularly exciting future direction is the potential integration of 4-substituted glutarimide (B196013) derivatives into targeted protein degradation (TPD) strategies, such as Proteolysis Targeting Chimeras (PROTACs). PROTACs are bifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein.

While 3-substituted glutarimides are the archetypal ligands for the E3 ligase Cereblon, the potential for 4-substituted analogs to either bind to Cereblon or other E3 ligases is an open area of investigation.

Hypothetical PROTAC Design:

A hypothetical PROTAC incorporating a 4-substituted glutarimide could be designed with the following components:

A ligand for a protein of interest (POI): This would be a molecule known to bind to a disease-causing protein.

A linker: A flexible or rigid chemical chain that connects the two ends of the PROTAC.

A 4-substituted glutarimide moiety: This part of the molecule would be investigated for its ability to recruit an E3 ligase.

Key Research Questions:

Does the 4-substituted glutarimide scaffold retain any affinity for Cereblon, and if so, how does the substitution pattern affect this interaction?

Could 4-substituted glutarimides be engineered to bind to other E3 ligases, thereby expanding the toolbox for PROTAC development?

What is the optimal linker length and attachment point on the 4-substituted glutarimide to facilitate the formation of a stable ternary complex between the target protein, the PROTAC, and the E3 ligase?

The exploration of 4-substituted glutarimides as novel E3 ligase ligands could lead to the development of a new generation of PROTACs with unique properties and therapeutic applications.

Q & A

Q. What are the recommended synthetic routes for 2-(2,6-Dioxopiperidin-4-yl)acetaldehyde, and how can reaction conditions be optimized for yield and purity?

Methodological Answer: The synthesis of this compound can be approached via oxidation or condensation reactions starting from piperidin-4-yl precursors. For example:

- Oxidation Strategy: Use mild oxidizing agents like pyridinium chlorochromate (PCC) to oxidize 2-(2,6-dioxopiperidin-4-yl)ethanol to the aldehyde, ensuring minimal over-oxidation to carboxylic acids.

- Condensation Approach: React 2,6-dioxopiperidine-4-carbaldehyde with acetaldehyde precursors under controlled pH (e.g., acidic conditions for imine formation, followed by hydrolysis).

Optimization includes: - Temperature control (0–25°C) to prevent aldol side reactions.

- Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization.

Reference: Similar strategies are validated for phenyl-substituted acetaldehydes .

Q. How can spectroscopic techniques (e.g., NMR, IR, MS) confirm the structure and aldehyde functionality of this compound?

Methodological Answer:

- NMR: The aldehyde proton appears as a singlet near δ 9.5–10.0 ppm in -NMR. The piperidinyl protons (C4 position) show splitting patterns due to coupling with adjacent protons. -NMR confirms carbonyl groups (C=O) at δ 170–210 ppm.

- IR: Strong absorption bands near 1720 cm (C=O stretching of dioxopiperidin) and 2820–2720 cm (aldehyde C–H stretch).

- MS: High-resolution mass spectrometry (HRMS) confirms the molecular ion peak ([M+H]) at m/z 183.0764 (calculated for CHNO).

Reference: Structural elucidation protocols align with methods for related piperidinyl aldehydes .

Advanced Research Questions

Q. What strategies mitigate competing side reactions (e.g., aldol condensation) during synthesis, given the aldehyde’s reactivity?

Methodological Answer: To suppress aldol condensation:

- Low-Temperature Reactions: Conduct syntheses at 0–5°C to limit enolate formation.

- Protective Groups: Temporarily protect the aldehyde as a stable acetal (e.g., using ethylene glycol) during intermediate steps.

- Catalytic Control: Employ Lewis acids (e.g., ZnCl) to direct reactivity toward desired pathways.

Post-synthesis, monitor byproducts via HPLC or GC-MS to adjust stoichiometry or solvent polarity.

Reference: Reactivity management is informed by studies on acetaldehyde derivatives .

Q. How does the 2,6-dioxopiperidin ring influence nucleophilic addition compared to simpler aldehydes like acetaldehyde?

Methodological Answer: The dioxopiperidin ring introduces steric hindrance and electronic effects:

- Steric Effects: The bicyclic structure restricts access to the aldehyde carbon, slowing nucleophilic attack.

- Electronic Effects: Electron-withdrawing carbonyl groups reduce aldehyde electrophilicity, requiring stronger nucleophiles (e.g., Grignard reagents) for addition.

Comparative kinetic studies using UV-Vis spectroscopy or -NMR can quantify reaction rates.

Reference: Electronic modulation is observed in fluorinated acetaldehyde derivatives .

Q. What computational approaches predict the biological activity of this compound derivatives?

Methodological Answer:

- DFT Calculations: Model transition states to predict regioselectivity in reactions (e.g., Gaussian 16 with B3LYP/6-31G* basis set).

- Molecular Docking: Screen derivatives against targets like proteasomal enzymes (e.g., using AutoDock Vina) to assess binding affinity. Validate predictions with in vitro assays (e.g., enzyme inhibition studies).

Reference: Computational frameworks are validated for piperidinyl ligands in asymmetric catalysis .

Data Contradictions and Resolution

Q. How should researchers address discrepancies in reported reactivity or stability of this compound across studies?

Methodological Answer:

- Control Experiments: Replicate conditions from conflicting studies (e.g., solvent, temperature) to isolate variables.

- Advanced Characterization: Use X-ray crystallography to confirm solid-state structure and DSC/TGA to assess thermal stability.

- Meta-Analysis: Cross-reference with structurally similar compounds (e.g., ethyl 2-(2,6-dioxopiperidin-4-yl)acetate) to identify trends .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.